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molecular formula C15H11F3O3 B8779386 Methyl 4-[3-(trifluoromethyl)phenoxy]benzoate CAS No. 136562-59-9

Methyl 4-[3-(trifluoromethyl)phenoxy]benzoate

Cat. No. B8779386
M. Wt: 296.24 g/mol
InChI Key: JJQCNRYKPSJKSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741887B2

Procedure details

A mixture of compound 29c (577 mg, 1.95 mmol) and LiOH (187 mg, 7.80 mmol) in THF/MeOH/H2O (4/4/4 mL) was stirred for 4 h. A 15% citric acid solution (20 mL) was added, and the mixture was then extracted with EtOAc (3×). The combined extracts were washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue, compound 29d, was dried under reduced pressure for 18 h and was used without purification.
Quantity
577 mg
Type
reactant
Reaction Step One
Name
Quantity
187 mg
Type
reactant
Reaction Step One
Name
THF MeOH H2O
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:21])([F:20])[C:3]1[CH:4]=[C:5]([CH:17]=[CH:18][CH:19]=1)[O:6][C:7]1[CH:16]=[CH:15][C:10]([C:11]([O:13]C)=[O:12])=[CH:9][CH:8]=1.[Li+].[OH-].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C1COCC1.CO.O>[F:1][C:2]([F:20])([F:21])[C:3]1[CH:4]=[C:5]([CH:17]=[CH:18][CH:19]=1)[O:6][C:7]1[CH:16]=[CH:15][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
577 mg
Type
reactant
Smiles
FC(C=1C=C(OC2=CC=C(C(=O)OC)C=C2)C=CC1)(F)F
Name
Quantity
187 mg
Type
reactant
Smiles
[Li+].[OH-]
Name
THF MeOH H2O
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1.CO.O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was then extracted with EtOAc (3×)
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The residue, compound 29d, was dried under reduced pressure for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
was used without purification

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
FC(C=1C=C(OC2=CC=C(C(=O)O)C=C2)C=CC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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